(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Description
Properties
IUPAC Name |
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9-5-6-11-10(13)8(2)12(7)9/h3-4,8H,5-6H2,1-2H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHUXQIEKIMAW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCC2=CC=C(N12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCC2=CC=C(N12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474472 | |
| Record name | CTK5G8540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908569-15-3 | |
| Record name | CTK5G8540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one typically involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone, followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions . This method allows for the efficient construction of the 1,4-diazepine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions at the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Synthetic Routes
The synthesis of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one typically involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone. This reaction is followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions. The optimization of reaction parameters is crucial for achieving high yields and purity in laboratory settings.
Reaction Mechanisms
The compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
- Reduction : Can undergo reduction reactions with agents such as sodium borohydride.
- Substitution : Nucleophilic substitution at the diazepine ring is possible with amines and thiols under mild conditions.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various transformations makes it a versatile intermediate in organic synthesis.
Biology
The compound's unique structure positions it as a candidate for investigating enzyme interactions and binding affinities. It has been studied for its potential effects on biological pathways by interacting with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition or activation of certain biological processes.
Case Studies
Recent studies have explored the compound's role in:
- Enzyme Inhibition : Investigating how this compound affects enzyme activity in various biochemical pathways.
- Binding Affinity Studies : Analyzing its binding affinity to different receptors to assess its potential therapeutic applications.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific electronic or photonic properties. Its heterocyclic nature allows for modifications that can tailor these properties for specialized uses in materials science.
Mechanism of Action
The mechanism of action of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one with structurally and functionally related heterocyclic compounds:
Key Comparative Insights:
Structural Complexity: The target compound lacks a fused benzene ring (cf. benzodiazepine-3,6-diones in ) or sulfonyl groups (cf. benzothiazine dioxides in ), which may influence solubility and receptor binding.
Synthesis Methods :
- Unlike the Raney nickel hydrogenation used for benzodiazepine-3,6-diones , the target compound’s synthesis likely prioritizes stereochemical control, given its (S)-configuration.
- Multicomponent reactions (MCRs) for pyrazole-annelated diazepines contrast with the stepwise approaches for benzothiazine dioxides .
Pharmacological Potential: The compound’s pyrrolo-diazepinone core aligns with CNS-active scaffolds , whereas pyrazole-annelated analogs show anticancer promise . Methyl substituents may confer improved blood-brain barrier permeability compared to polar functional groups in other analogs .
Notes
- Stereochemical Significance : The (S)-enantiomer’s biological activity may differ markedly from its (R)-counterpart or racemic mixtures, a common trend in neuroactive compounds .
- Unresolved Data Gaps: Limited pharmacological data exist for the target compound; its activity profile should be validated via receptor-binding assays and in vivo studies.
- Synthetic Challenges : Scalable stereoselective synthesis remains a hurdle, necessitating optimization of asymmetric catalysis or chiral resolution methods.
Biological Activity
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : CHNO
- CAS Number : 908569-15-3
- Molecular Weight : 178.23 g/mol
The structure features a diazepine ring fused with a pyrrole ring, which contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structural configuration enables it to fit into binding sites, potentially inhibiting or activating biological pathways. The precise pathways and targets can vary depending on the context of use and the specific application being studied.
Antileishmanial Activity
Recent studies have indicated that derivatives of related pyrrolo compounds exhibit significant antileishmanial activity. For instance, a series of compounds derived from 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one showed promising results in inhibiting the intracellular amastigote form of Leishmania donovani, with IC values ranging from 5.35 μM to 10.51 μM . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Antitumor Activity
The compound's structural similarities to other known antitumor agents indicate possible anticancer properties. A study on related compounds demonstrated that certain derivatives exhibited moderate to high activity against various cancer cell lines in vitro. For example, compounds with similar heterocyclic frameworks have been shown to inhibit tumor growth in preclinical models .
Pharmacokinetics and Stability
Pharmacokinetic studies are essential for understanding the viability of this compound as a therapeutic agent. Preliminary evaluations suggest that related compounds maintain stability in physiological conditions such as simulated gastric fluid and intestinal fluid. This stability is crucial for oral bioavailability and effective therapeutic use .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one?
The compound can be synthesized via Grignard reagent-mediated substitution or condensation reactions. A typical protocol involves dissolving precursors in anhydrous THF, followed by controlled addition of Grignard reagents (e.g., methylmagnesium bromide) at 0°C, stirring for 2 hours, and allowing the reaction to proceed overnight at room temperature. Work-up includes quenching with water, extraction with ether, and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients). This method yields derivatives with substitutions at the 2-position (e.g., ethyl, pentyl, benzyl) in 63–81% yields . For intermediates like 2-(benzotriazolylmethyl) derivatives, condensation of propylamine derivatives with (1-hydroxymethyl)benzotriazole in chloroform and catalytic p-TsOH is effective, followed by nucleophilic substitution to replace the benzotriazole group .
Q. How is structural characterization of this compound performed to ensure purity and stereochemical integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying structural identity. For example, ¹H NMR signals for the pyrrolo-diazepinone core typically appear at δ 2.3–3.1 ppm (methyl groups) and δ 4.5–5.5 ppm (diazepinone protons). High-resolution mass spectrometry (HRMS) and elemental analysis further confirm molecular composition. Comparative analysis of experimental versus calculated NMR/HRMS data helps resolve discrepancies, such as unexpected splitting due to stereochemical impurities or solvent effects .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Chloroform and THF are common solvents for synthesis, while purification employs silica gel chromatography with hexane/ethyl acetate gradients (7:1 to 3:1). For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures may be required. Sodium borohydride reduction of intermediates (e.g., benzotriazole derivatives) in THF at room temperature yields hydrogen-substituted analogs with 64% efficiency .
Advanced Research Questions
Q. How does stereochemistry at the (S)-configured center influence bioactivity, and how can it be controlled during synthesis?
The (S)-configuration is critical for binding to biological targets (e.g., enzymes or receptors). Catalytic hydrogenation using Raney nickel under controlled H₂ pressure (e.g., 50 psi) ensures stereoselective reduction of precursor isoxazolo-benzodiazepinones to yield enantiomerically pure products. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%). Computational modeling (DFT or MD simulations) can predict stereochemical effects on binding affinity, guiding structural modifications .
Q. What strategies resolve contradictory NMR or mass spectrometry data during characterization?
Discrepancies between experimental and theoretical data often arise from tautomerism, residual solvents, or diastereomer formation. For example, unexpected ¹³C NMR shifts may indicate keto-enol tautomerism in the diazepinone ring. Reductive amination or acid/base treatment can stabilize the dominant tautomer. HRMS with isotopic pattern analysis distinguishes impurities (e.g., sodium adducts). Cross-validation with X-ray crystallography provides definitive structural confirmation .
Q. How can computational methods predict the metabolic stability or toxicity of this compound?
Density functional theory (DFT) calculations assess metabolic soft spots (e.g., methyl group oxidation). ADMET predictors (e.g., SwissADME) evaluate cytochrome P450 interactions. For example, the 7-methyl group may undergo hydroxylation, forming a reactive quinone intermediate. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic turnover, while Ames tests screen for mutagenicity .
Q. What in vitro models are suitable for evaluating its potential as a myeloperoxidase inhibitor or anticonvulsant?
For myeloperoxidase (MPO) inhibition, use human neutrophil MPO assays with Amplex Red to measure hypochlorous acid production. IC₅₀ values <1 μM suggest high potency. For anticonvulsant activity, cortical neuron cultures exposed to glutamate or pentylenetetrazol (PTZ) can model seizure-like activity. Patch-clamp electrophysiology quantifies sodium channel blockade. Cytotoxicity is assessed via MTT assays in HEK293 or HepG2 cells, with EC₅₀ values >100 μM indicating low toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
